N-Bromophthalimide

説明

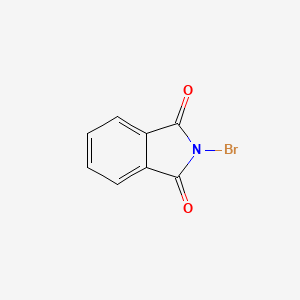

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARXMDRWROUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179136 | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-85-2 | |

| Record name | N-Bromophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies Utilizing N Bromophthalimide

Electrophilic Bromofunctionalization of Alkenesorganic-chemistry.org

The reaction of NBP with alkenes provides a powerful method for introducing bromine and another functional group across a double bond. This process is central to the synthesis of complex molecules due to the high reactivity and stereochemical control often observed. organic-chemistry.orglnu.edu.cn

Formation and Reactivity of Bromonium Ionsorganic-chemistry.orgsigmaaldrich.com

The generally accepted mechanism for the electrophilic bromofunctionalization of an alkene using NBP begins with the interaction of the electrophilic bromine source with the electron-rich alkene. organic-chemistry.org This interaction leads to the formation of a cyclic, three-membered bromonium ion intermediate. organic-chemistry.org The existence of such bromonium ions has been supported by NMR studies. organic-chemistry.org This reactive intermediate is then susceptible to nucleophilic attack. Typically, the nucleophile attacks one of the carbon atoms of the bromonium ring in an SN2-type fashion. organic-chemistry.org This anti-attack, relative to the bromine atom, results in the formation of products with a defined anti-diastereoselectivity. organic-chemistry.org

Enantioselective Bromofunctionalization of Alkenesorganic-chemistry.org

Achieving enantioselectivity in the bromofunctionalization of alkenes is a significant challenge in asymmetric synthesis. The use of chiral catalysts in conjunction with NBP has led to several effective methods. For instance, chiral phosphite-urea bifunctional catalysts have been developed for the enantioselective bromocyclization of 2-geranylphenols with NBP. researchgate.net In this system, the chiral triaryl phosphite (B83602) moiety activates NBP to form a bromophosphonium ion, while the urea (B33335) group interacts with the substrate's hydroxyl group via hydrogen bonding, leading to effective enantioselective induction. researchgate.net

Another approach involves the use of C2-symmetric mannitol-derived cyclic selenium catalysts with a stoichiometric amount of N-bromophthalimide for the asymmetric bromocyclization of trisubstituted olefinic amides. sigmaaldrich.com This method yields enantioenriched pyrrolidine (B122466) products containing two stereogenic centers. sigmaaldrich.com Furthermore, novel L-proline-derived catalysts featuring an S-alkyl thiocarbamate moiety have been successfully used for the bromolactonization of acids induced by this compound, affording the corresponding lactones in excellent yields and high enantioselectivity. semanticscholar.org

Diastereoselective Bromofunctionalization of Alkenesorganic-chemistry.org

As mentioned, the bromofunctionalization of alkenes typically proceeds with high diastereoselectivity due to the formation of the bromonium ion intermediate and the subsequent anti-addition of the nucleophile. organic-chemistry.org This inherent stereocontrol is a valuable feature of reactions involving N-bromoamide reagents like NBP. lnu.edu.cn For example, the oxidative intramolecular bromo-amination of N-alkenyl sulfonamides can occur exo-selectively to produce cyclic bromoamides with good diastereoselectivities. sigmaaldrich.com This highlights the ability to control the relative stereochemistry of the newly formed stereocenters effectively. lnu.edu.cnsigmaaldrich.com

Bromine-Initiated Cyclic Ether Cascadesorganic-chemistry.org

N-bromoamide reagents, including NBP, are instrumental in initiating bromine-initiated cyclic ether cascades. acs.orgorganic-chemistry.org These reactions are powerful transformations that allow for the rapid construction of complex polycyclic ether systems, which are common motifs in marine natural products. The process begins with the electrophilic bromination of an alkene, followed by an intramolecular cyclization by a suitably positioned hydroxyl group to form a cyclic ether. This cyclization can then trigger a cascade of further cyclizations or rearrangements, leading to complex molecular architectures from relatively simple starting materials. organic-chemistry.org

Novel Multicomponent Reactions (MCRs)organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the initial reactants. researchgate.net The use of N-bromoamide reagents like NBP has expanded the scope of diastereoselective bromofunctionalization into novel MCRs. acs.orgorganic-chemistry.org These reactions leverage the electrophilic nature of NBP to initiate a sequence of bond-forming events, incorporating multiple components and rapidly building molecular complexity. researchgate.net

Allylic Amination Reactions of Alkenesacs.orglnu.edu.cn

A novel and atom-efficient strategy for the intermolecular allylic amination of alkenes utilizes a combination of this compound (NBP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orglnu.edu.cn This metal-free method allows for the direct installation of the phthalimide (B116566) group at the allylic position of various alkenes. organic-chemistry.orglnu.edu.cn

The reaction is proposed to proceed through a dual activation mechanism where DBU interacts with NBP. acs.orglnu.edu.cn This interaction is thought to be a halogen bond, which renders the bromine atom of NBP more electrophilic and the nitrogen atom more nucleophilic. lnu.edu.cnsemanticscholar.org The activated bromine species reacts with the alkene to form a DBU-stabilized bromonium ion. acs.org This intermediate then opens to form the most stable carbocation, which subsequently eliminates a proton to yield an allylic bromide. acs.org Finally, nucleophilic substitution by the phthalimide anion, also generated in the reaction mixture, affords the final allylic amination product. acs.orglnu.edu.cn

This methodology is effective for a range of mono-, di-, and trisubstituted alkenes, including α-methyl styrenes and trisubstituted cyclic alkenes, providing the corresponding allylic phthalimides in good to excellent yields under mild, room temperature conditions. acs.org

| Alkene Substrate | Product | Yield (%) |

| α-Methylstyrene | N-(1,3-diphenylallyl)phthalimide | 86 |

| trans-β-Methylstyrene | N-(1-phenylallyl)phthalimide | 75 |

| Cyclohexene | N-(cyclohex-2-en-1-yl)phthalimide | 65 |

| 1-Methylcyclohexene | N-(2-methylcyclohex-2-en-1-yl)phthalimide | 82 |

| Table 1: Examples of Allylic Amination of Alkenes using NBP/DBU. Data sourced from illustrative examples in the literature. acs.orglnu.edu.cn |

Mechanisms of C(sp3)-H Amination

The amination of C(sp3)-H bonds using this compound can proceed through a photochemical, metal-free pathway involving a classic Hydrogen Atom Transfer (HAT) mechanism. nih.gov A proposed mechanism begins with the interaction between this compound and a base, such as lithium tert-butoxide (LiOtBu), to form a halogen bond adduct. nih.gov This complex can absorb visible blue light, initiating a single-electron transfer to yield a radical anion and a tert-butoxide radical. nih.gov

The highly reactive t-butoxide radical then selectively abstracts a hydrogen atom from the substrate, specifically from a hydridic C-H bond, to generate a stable carbon-centered radical intermediate. nih.gov Concurrently, the radical anion formed from this compound undergoes N-Br bond cleavage to produce a phthalimidyl radical. nih.gov The final step involves a rapid radical-radical coupling between the substrate's carbon radical and the phthalimidyl radical to form the desired C-N bond and yield the aminated product. nih.gov An alternative pathway involves the UV photolysis of this compound, which directly releases a phthalimidyl radical (PhthN•) and a bromine radical (Br•) that can participate in C-H amination. acs.org

Regioselective Amination of Amides

A significant application of this compound is the regioselective C(sp3)-H amination of amides, a transformation that provides access to the amido aminal functional group found in various bioactive compounds. nih.gov This process demonstrates notable selectivity, favoring amination at the C-H bonds on the N-alkyl group (the "amino carbon") over the α-position relative to the carbonyl group. nih.gov This preference is attributed to polarity-matched hydrogen atom transfer (HAT) processes, which favor reactions at strong, hydridic C-H bonds. nih.gov

The reaction can be carried out under mild, metal-free conditions using visible light. nih.gov For instance, both secondary and tertiary aliphatic amides can be effectively aminated. nih.gov N-methyl-2-pyrrolidone, when reacted with this compound, undergoes selective amination at the methylene (B1212753) position of the ring rather than the N-methyl group. nih.gov In substrates containing an aromatic moiety, such as N-benzyl-N-methylacetamide, amination predominantly occurs at the methyl group. nih.gov

Table 1: Examples of Regioselective Amination of Amides with this compound Reaction conditions: this compound (0.2 mmol), amide (1.0 mmol), LiOtBu (0.2 mmol), in chlorobenzene (B131634) (1.0 mL) at room temperature, irradiated with a blue LED lamp overnight. nih.gov

| Substrate Amide | Product | Isolated Yield (%) |

| N,N-Dimethylacetamide | N-((Dimethylamino)(oxo)ethyl)phthalimide | 65 |

| N-Methyl-N-propylacetamide | N-((Methyl(propyl)amino)(oxo)ethyl)phthalimide | 58 |

| N-Methyl-2-pyrrolidone | N-(1-Methyl-2-oxopyrrolidin-3-yl)phthalimide | 53 |

| N-Benzyl-N-methylacetamide | N-(1-(Benzyl(methyl)amino)-1-oxoethan-2-yl)phthalimide | 45 |

Photochemical Approaches to C-H Amination

Photochemistry offers a powerful tool for activating this compound towards C-H amination under mild conditions. One notable approach utilizes visible light to induce the amination of amides without the need for a photocatalyst or a peroxide initiator. nih.gov This method relies on the formation of a halogen-bonded electron donor-acceptor complex between this compound and a base like lithium tert-butoxide, which is capable of absorbing blue light to trigger the radical reaction cascade. nih.gov

An earlier established method involves the direct UV photolysis of this compound. acs.org This high-energy irradiation cleaves the N-Br bond to generate a phthalimidyl radical and a bromine radical. acs.org The phthalimidyl radical can then engage in C-H amination reactions with various substrates, including aromatic compounds like benzene. acs.org However, a potential drawback of this method is the concurrent generation of a bromine radical, which can lead to competitive and sometimes undesired C-H bromination side reactions. acs.orgwhiterose.ac.uk

Role of Halogen Bonding in Amination Processes

Halogen bonding plays a crucial role in activating this compound for amination reactions. This non-covalent interaction occurs between the electrophilic region on the bromine atom of NBP (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium tert-butoxide. nih.govsemanticscholar.org

Enantioselective Synthesis Applications

Beyond C-H functionalization, this compound is a key reagent in the field of asymmetric synthesis, where creating specific stereoisomers is paramount. It is particularly instrumental in catalytic enantioselective bromination reactions that lead to the formation of valuable chiral molecules.

Chiral Phosphoric Acid Catalyzed Asymmetric Bromination

This compound serves as an effective electrophilic bromine source in asymmetric bromination reactions catalyzed by chiral phosphoric acids (CPAs). nih.govnih.gov This methodology is highly effective for the enantioselective synthesis of axially chiral compounds, such as multisubstituted biaryls. nih.govacs.orgresearchmap.jp

The success of this transformation hinges on the formation of a highly organized, ternary transition state. nih.govbeilstein-journals.org Experimental and computational studies suggest that a network of hydrogen bonds forms between the substrate, the chiral phosphoric acid catalyst, and this compound. nih.govacs.orgresearchmap.jp The chiral environment created by the CPA catalyst directs the approach of the this compound to one specific face or prochiral position of the substrate, thereby controlling the stereochemical outcome of the bromination and leading to high levels of enantioselectivity. nih.govnih.gov The chiral phosphoric acid acts as a bifunctional catalyst, activating both the nucleophilic substrate and the electrophilic brominating reagent through these hydrogen bonding interactions. beilstein-journals.org

Synthesis of Multisubstituted Biaryl Derivatives

A prominent application of chiral phosphoric acid-catalyzed asymmetric bromination with this compound is the synthesis of multisubstituted, axially chiral biaryl derivatives. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie These structures are prevalent in chiral ligands and biologically active compounds. beilstein-journals.org The methodology can achieve excellent enantioselectivities, with reported values reaching up to 99% ee. nih.govacs.orgresearchmap.jp

Table 2: Enantioselective Synthesis of Biaryls via CPA-Catalyzed Bromination with this compound Data synthesized from studies on asymmetric bromination for constructing axially chiral biaryls. nih.govnih.govacs.org

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Prochiral Biaryl Phenol (B47542) | Chiral Phosphoric Acid / this compound | Monobrominated Axially Chiral Biaryl | Up to 99% |

| Racemic Biaryl | Chiral Phosphoric Acid / this compound | Kinetically Resolved Axially Chiral Biaryl | Up to 96% |

Atroposelective Synthesis of N-Aryl Quinoid Compounds

The catalytic atroposelective synthesis of N-aryl quinoid compounds represents a significant advancement in the synthesis of diarylamine-like scaffolds, which are common motifs in medicinal chemistry. A key methodology involves the use of a chiral phosphoric acid (CPA) to catalyze the atroposelective electrophilic halogenation of N-aryl quinoids with this compound as the bromine source.

This reaction yields a diverse array of stereochemically stable N-aryl quinoids with excellent yields and high levels of atroposelectivity (up to 98:2 e.r.). The remarkable stereochemical stability of these products, which are classified as class-3 atropisomers, is attributed to a strong intramolecular hydrogen bond between the N-H group and a peri substituent. This interaction effectively locks one of the chiral axes, resulting in high rotational barriers (ΔG‡ ≥ 29 Kcal/mol). Computational and experimental studies suggest that a highly organized hydrogen bond network between the substrate, the chiral phosphoric acid catalyst, and this compound is crucial for achieving the high degree of selectivity observed in this transformation. This method provides a foundational gateway to further fundamental and applied studies on the chirality of these important scaffolds.

Atropisomerism in Pharmaceutically Relevant Scaffolds

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a feature of growing importance in drug discovery and development. While historically associated with biaryls, atropisomerism is now recognized in a variety of pharmaceutically relevant scaffolds, including heterobiaryls, anilides, and diarylamines. The stereochemical stability of atropisomers can significantly impact a molecule's biological activity and pharmacokinetic profile.

The synthesis of N-aryl quinoids using this compound serves as a prime example of leveraging atropisomerism in a pharmaceutically relevant context. The ability to catalytically and selectively introduce a bromine atom using NBP, guided by a chiral phosphoric acid, allows for the creation of diarylamine-like structures with high and stable chirality. These N-aryl quinoids, stabilized by intramolecular hydrogen bonding, can be considered class-3 atropisomers, meaning their rate of racemization is slow enough for them to be developed as single-enantiomer drugs. This methodology addresses the increasing need for strategies to obtain atropisomerically pure pharmaceutical compounds, moving beyond traditional resolution methods to more direct and efficient atroposelective syntheses.

Enantioselective DKR-Semipinacol Rearrangement

This compound plays a crucial role as an electrophilic bromine source in the organocatalytic enantioselective dynamic kinetic resolution (DKR)-semipinacol rearrangement. This reaction provides access to complex molecular architectures, such as axially and centrally chiral six-membered ring fused biaryls, from racemic starting materials.

One notable application involves the ring expansion of racemic fluorenols. In the presence of a cinchona alkaloid-derived catalyst, specifically (DHQD)₂PHAL, and an additive like camphor (B46023) sulfonic acid, this compound triggers the rearrangement. This process facilitates a central-to-axial chirality conversion, producing brominated and axially chiral 9,10-dihydrophenanthrenones with excellent diastereoselectivity and enantioselectivity (up to 90% ee). The slow, portion-wise addition of this compound has been shown to be effective in increasing the enantiomeric excess by minimizing the non-catalyzed background reaction. This methodology demonstrates the utility of NBP in complex, stereoselective transformations that simultaneously construct multiple stereogenic elements.

Oxidation Reactions Mediated by this compound

This compound is a potent and selective oxidizing agent for a variety of functional groups. Its versatility is demonstrated in the oxidation of thiols, the cleavage of oximes, and the oxidation of various alcohols.

Oxidation of Thiols to Symmetrical Disulfides

This compound provides a facile and highly efficient method for the chemoselective oxidation of thiols to their corresponding symmetrical disulfides. This transformation is particularly effective when conducted in a mixture of acetone (B3395972) and water under microwave irradiation. The methodology is applicable to a wide range of thiols, including aromatic, aliphatic, and heterocyclic variants, affording the disulfide products in high yields. The use of microwave irradiation significantly accelerates the reaction, leading to very short reaction times. This approach represents a powerful and convenient alternative to other methods for the synthesis of symmetrical disulfides.

Table 1: Oxidation of Thiols to Symmetrical Disulfides using this compound

| Thiol Substrate | Product | Yield (%) |

| Thiophenol | Diphenyl disulfide | 95 |

| 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 96 |

| Benzylthiol | Dibenzyl disulfide | 92 |

| 2-Mercaptobenzothiazole | 2,2'-Dithiobis(benzothiazole) | 94 |

Data sourced from Khazaei, A., et al. (2005).

Oxidative Cleavage of Oximes to Carbonyl Compounds

The regeneration of carbonyl compounds from stable oxime derivatives is a crucial transformation in organic synthesis, often employed for purification, protection, and characterization purposes. This compound has been established as a highly effective reagent for the oxidative cleavage of both aldoximes and ketoximes, yielding the parent carbonyl compounds.

This deoximation reaction is typically carried out by treating the oxime with this compound in acetone, often with the addition of a small amount of water, under microwave irradiation. The method is characterized by its high selectivity, rapid reaction times, and excellent yields (typically 88-96%). A significant advantage of this protocol is its mild nature, which prevents the over-oxidation of the resulting aldehydes to carboxylic acids. Furthermore, the reaction exhibits high chemoselectivity; for instance, oximes can be cleaved in the presence of alcohol functional groups, which remain unaffected. After the reaction, the this compound is converted to phthalimide, which can be recovered and re-brominated for reuse.

Table 2: Oxidative Cleavage of Oximes with this compound

| Oxime Substrate | Carbonyl Product | Yield (%) |

| Benzophenone oxime | Benzophenone | 96 |

| Acetophenone oxime | Acetophenone | 95 |

| Benzaldoxime | Benzaldehyde (B42025) | 93 |

| Cyclohexanone oxime | Cyclohexanone | 94 |

| 4-Nitrobenzaldoxime | 4-Nitrobenzaldehyde | 92 |

Data sourced from Khazaei, A., & Manesh, A. A. (2005).

Oxidation of Alcohols (e.g., Cyclopentanol (B49286), Phenylethanol, Benzyl alcohols)

This compound is a versatile oxidizing agent for the conversion of various alcohols to their corresponding carbonyl compounds. Kinetic and mechanistic studies have been conducted on a range of substrates, including cyclic and aromatic alcohols.

Cyclopentanol: The oxidation of cyclopentanol by this compound has been studied, often in an aqueous acetic acid medium. These studies typically show a first-order dependence on the concentration of NBP and a fractional order with respect to the alcohol. The reaction stoichiometry has been determined to be 1:1, with

Oxidation of Amino Acids (e.g., L-Threonine, D-Arabinose, DL-Alanine)

This compound serves as an effective oxidizing agent for various amino acids. The oxidation kinetics and mechanisms are often studied to understand the reaction pathways and influencing factors.

Kinetic studies on the oxidation of L-Threonine by NBP have shown that the reaction rate is dependent on the concentrations of both the amino acid and the oxidizing agent. benchchem.com The fractional order dependence with respect to L-Threonine suggests a complex reaction mechanism likely involving the formation of an intermediate complex prior to the rate-determining step. benchchem.com The oxidation of L-Threonine derivatives can also be effectively carried out using NBP. smolecule.com

The oxidation of D-Arabinose by this compound in an acidic medium has been investigated, often with a metal catalyst such as Ru(III). arabjchem.orgresearchgate.net These studies reveal that the reaction is first order with respect to both NBP and the catalyst. arabjchem.orgresearchgate.net The reaction exhibits a positive fractional order dependence on the concentration of D-Arabinose and hydronium ions. arabjchem.org The primary oxidation products have been identified as erythronic acid and formic acid. arabjchem.org The reaction stoichiometry indicates that two moles of NBP are consumed for each mole of D-arabinose oxidized. arabjchem.org The presence of cationic surfactants can also influence the oxidation rate of D-arabinose by NBP in an acidic medium. sstc.ac.in

The oxidation of DL-Alanine by this compound has been studied, sometimes in the presence of a micellar medium like sodium dodecyl sulfate. bas.bgdntb.gov.ua The kinetics of this oxidation have been explored to elucidate the reaction mechanism. dntb.gov.uagoogle.co.in Similar to other amino acids, the reaction conditions and presence of catalysts or surfactants can significantly impact the reaction rate and pathway. bas.bg

The general mechanism for the oxidation of amino acids by NBP in an acidic medium is believed to involve the protonated form of NBP as the active oxidizing species. The reaction often proceeds through the formation of an intermediate, followed by decarboxylation and hydrolysis to yield the final oxidation products, which can include aldehydes, carbon dioxide, and ammonia. researchgate.netresearchgate.net

Table 1: Kinetic Parameters for the Oxidation of Amino and Aldose Sugars by this compound

| Substrate | Catalyst/Medium | Order w.r.t. [NBP] | Order w.r.t. [Substrate] | Order w.r.t. [H+] | Key Findings/Products |

|---|---|---|---|---|---|

| L-Threonine | Acidic Medium | Dependent | Fractional | - | Complex mechanism involving intermediate formation. benchchem.com |

| D-Arabinose | Ru(III) / Acidic Medium | First | Fractional | Positive Fractional | Products: Erythronic acid, Formic acid. arabjchem.org Stoichiometry: 2 moles NBP per mole D-Arabinose. arabjchem.org |

| DL-Alanine | Sodium Dodecyl Sulfate (SDS) / Acidic Medium | - | - | - | Reaction kinetics influenced by micellar medium. bas.bgdntb.gov.ua |

Oxidation of Sulfides

This compound is a chemoselective reagent for the oxidation of sulfides to their corresponding sulfoxides. This transformation is valuable in organic synthesis as sulfoxides are important intermediates. The reaction is often carried out under mild conditions and can be facilitated by various additives.

For instance, the oxidation of a wide range of aromatic, aliphatic, and heterocyclic thiols to their symmetrical disulfides has been achieved using NBP in a mixture of acetone and water under microwave irradiation. researchgate.net While this demonstrates the oxidizing power of NBP towards sulfur compounds, more controlled oxidation of sulfides to sulfoxides is also a key application. The use of hydrated silica (B1680970) gel can promote the selective oxidation of sulfides to sulfoxides with N-halogenated reagents like N-bromosuccinimide (NBS), a close analog of NBP. researchgate.net This suggests that similar conditions could be effective with NBP, where the hydrated silica gel provides the necessary water for the decomposition of the intermediate bromosulfonium salt to the sulfoxide (B87167). researchgate.net

The general mechanism for the oxidation of sulfides by N-haloimides involves the initial nucleophilic attack of the sulfur atom on the electrophilic bromine of NBP. This forms a bromosulfonium salt intermediate. Subsequent reaction with water or another nucleophile leads to the formation of the sulfoxide and the release of phthalimide. The chemoselectivity of this reaction is a significant advantage, as over-oxidation to the sulfone can often be avoided under controlled conditions. researchgate.netgoogle.com

Bromination of Aromatic Compounds

This compound is a widely used reagent for the bromination of aromatic compounds, offering a milder and more selective alternative to elemental bromine.

This compound serves as an electrophilic bromine source for the bromination of activated and unactivated aromatic rings through an electrophilic aromatic substitution (SEAr) mechanism. organic-chemistry.orguomustansiriyah.edu.iq The reaction typically proceeds by the attack of the electron-rich aromatic ring on the electrophilic bromine atom of NBP. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uomustansiriyah.edu.iq Subsequent deprotonation of the arenium ion by a weak base regenerates the aromaticity and yields the brominated aromatic product along with phthalimide. uomustansiriyah.edu.iq

The reactivity of NBP can be enhanced by the use of catalysts or specific reaction conditions. For example, Lewis acids can polarize the N-Br bond, increasing the electrophilicity of the bromine atom. uomustansiriyah.edu.iq Similarly, the use of certain solvents can influence the reaction rate and selectivity. organic-chemistry.org

The regioselectivity of aromatic bromination using this compound is governed by the nature of the substituents already present on the aromatic ring, a fundamental principle in electrophilic aromatic substitution. Electron-donating groups (EDGs) direct the incoming electrophile (bromine) to the ortho and para positions and activate the ring towards substitution. Conversely, electron-withdrawing groups (EWGs) are deactivating and direct the incoming bromine to the meta position.

Studies have shown that this compound can exhibit high regioselectivity. For example, the bromination of activated aromatic compounds with NBP often shows a preference for the para isomer. researchgate.net The reaction of N,N-dimethylaniline and N,N-diethylaniline with NBP in diethyl ether at room temperature yields the para-bromo isomers in good yields. researchgate.net The use of specific conditions, such as performing the reaction on a solid support like silica gel, can further enhance the regioselectivity, often favoring para-substitution. researchgate.netnih.gov Theoretical calculations have been employed to predict and understand the positional selectivity in electrophilic aromatic brominations, and these often align well with experimental results obtained using reagents like NBP. researchgate.netnih.gov

Synthesis of Naphthol Derivatives via Bromide-Mediated Annulation

This compound can act as a catalyst in the synthesis of polysubstituted 1-naphthol (B170400) derivatives through a bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes. acs.org In this process, NBP was found to be an effective catalyst, leading to the desired annulation with minimal side reactions. acs.org

The proposed mechanism involves the in-situ bromination of the phenylethanone derivative by NBP to form a bromo-substituted intermediate. acs.org This intermediate then reacts with the alkyne, followed by annulation and aromatization to furnish the final 1-naphthol product. acs.org The reaction demonstrates broad substrate scope and complete regioselectivity, providing a versatile and environmentally friendly method for constructing naphthol frameworks. acs.org The yield of the reaction can be significantly improved by the addition of additives like PPh₃, pyridine, or 2-bromoethylamine (B90993) hydrobromide (BEA). acs.org

Table 2: NBP-Catalyzed Annulation for the Synthesis of 1-Naphthols

| Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Phenylethanone derivatives and alkynes | This compound (NBP), TBHP (oxidant), optional additives (e.g., BEA) | - Bromide-mediated intermolecular annulation.

| acs.org |

P-N Cross-Coupling of P(O)-H Compounds

This compound can function as a nitrogen source in the P-N cross-coupling of P(O)-H compounds, such as H-phosphinates, H-phosphonates, and H-phosphine oxides. researchgate.netsemanticscholar.org This reaction provides a route to phosphoramidates, which are of biological interest. semanticscholar.org

The reaction is typically mediated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsemanticscholar.org The DBU-activated this compound system enables the efficient coupling of a broad range of phosphorous compounds. researchgate.net A notable feature of this methodology is the short reaction time, often completing in less than 10 minutes. researchgate.netsemanticscholar.org In this transformation, this compound acts as a "self-immolating" reagent, providing the nitrogen atom for the newly formed P-N bond. researchgate.net The reaction proceeds in moderate to high yields and demonstrates the utility of N-haloimides as aminating agents in addition to their traditional role as brominating agents. researchgate.netsemanticscholar.org

Phosphoramidate (B1195095) Synthesis

A significant advancement in the synthesis of phosphoramidates involves the use of this compound. Researchers have developed a P–N cross-coupling of P(O)–H compounds with NBP, facilitated by a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) activation strategy. researchgate.net This method is notable for its mild conditions and rapid reaction times, often completing in under 10 minutes. researchgate.net

In this process, this compound can act as a self-immolating reagent, where it serves as the nitrogen source itself. researchgate.net Alternatively, the reaction can proceed with external phthalimide derivatives in conjunction with an N-Bromosuccinimide (NBS)-DBU activation system. researchgate.net The methodology demonstrates a broad scope with respect to the phosphorus-containing compounds, successfully yielding the desired phosphoramidate products from various precursors. researchgate.net

Table 1: Scope of Phosphorus Compounds in DBU-Activated P–N Cross-Coupling

| Starting P(O)-H Compound | Product Type | Reference |

|---|---|---|

| H-phosphinates | Phosphoramidates | researchgate.net |

| H-phosphonates | Phosphoramidates | researchgate.netrsc.org |

This approach provides a simple, efficient, and green route to phosphoramidates, which are compounds of significant biological interest. researchgate.net

DBU-Mediated Activation and Mechanism

The activation of N-haloimides, including this compound, by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a key strategy that significantly enhances their reactivity. rsc.orgsemanticscholar.org The mechanism hinges on the dual role of DBU as both a strong base and a nucleophile. semanticscholar.org

The interaction between NBP and DBU occurs via a halogen bond, leading to the formation of a complex. rsc.orgsemanticscholar.org This activation serves a dual purpose: it renders the bromine atom significantly more electrophilic while simultaneously increasing the nucleophilicity of the imido-nitrogen atom. semanticscholar.orgthieme-connect.comorganic-chemistry.org This "dual activation" is crucial for the success of subsequent transformations. thieme-connect.com The process is believed to proceed through a tandem sequence involving the formation of a bromonium ion, followed by electrophilic addition and the elimination of hydrogen bromide (HBr). thieme-connect.com This activation strategy has proven effective in various reactions, including aminations and bromoaminations. rsc.org

Synthesis of Imidazoles and Thiazoles

This compound has been utilized as a reagent in the one-pot synthesis of substituted imidazoles. In a comparative study for the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) from ethylbenzene (B125841) and 2-aminopyridine, N-Bromosuccinimide (NBS) was found to be the optimal promoter. However, the use of this compound in place of NBS also yielded the desired product, albeit with lower efficiency (34% yield). mdpi.com This demonstrates its capability to facilitate such cyclizations. mdpi.com

Furthermore, NBP is implicated in the synthesis of related heterocyclic systems. The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives, which are valuable scaffolds in medicinal chemistry, often involves brominated intermediates that can be prepared using reagents like NBP. nih.gov For instance, the synthesis of 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) serves as a key step for further functionalization into various bioactive compounds. nih.gov

Table 2: Synthesis of 2-Phenylimidazo[1,2-a]pyridine using N-Haloimides

| N-Haloimide Reagent | Yield (%) | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | 91 | mdpi.com |

| N-Chlorosuccinimide (NCS) | 0 | mdpi.com |

| N-Iodosuccinimide (NIS) | 0 | mdpi.com |

Ultrasonically Assisted Substitution Reactions

Mechanistic Investigations and Reaction Kinetics of N Bromophthalimide

Proposed Reaction Mechanisms

Proposed Catalytic Cycles

While specific catalytic cycles involving N-Bromophthalimide are context-dependent on the reaction being studied, general principles suggest pathways where NBP participates either as a direct reactant or as a precursor to an active catalytic species. For instance, in photocatalyzed C-H amination reactions, N-acyloxyphthalimides, which are related to NBP, can fragment upon photoexcitation to generate N-centered phthalimidyl radicals, which then participate in catalytic cycles nih.gov. In transition metal-catalyzed reactions, NBP can serve as a brominating agent within a catalytic cycle, such as in palladium-catalyzed meta-C-H bromination of aniline (B41778) derivatives. Here, NBP can react with a palladium intermediate, potentially forming a Pd(IV) species, which then undergoes reductive elimination to yield the brominated product and phthalimide (B116566), regenerating the Pd(II) catalyst rsc.org. These examples highlight NBP's role in facilitating catalytic transformations through radical intermediates or as a source of electrophilic bromine within metal-catalyzed pathways.

Kinetic Studies of NBP-Mediated Reactions

Numerous studies have investigated the kinetics of NBP-mediated reactions to understand reaction rates, identify rate-determining steps, and propose plausible mechanisms. These investigations often involve varying reactant concentrations, solvent properties, pH, and ionic strength to probe the reaction environment's influence.

Order of Reaction with Respect to Reactants and Catalysts

Influence of Solvent Polarity and Dielectric Constant

The polarity and dielectric constant of the reaction medium significantly influence the rates of NBP-mediated reactions. Generally, an increase in the dielectric constant of the solvent mixture tends to increase the reaction rate researchgate.netresearchgate.netlookchem.comresearchgate.netasianpubs.org. This observation suggests the formation of a more polar transition state compared to the reactants, consistent with theories describing solvent effects on reaction rates sphinxsai.comekb.eg. For instance, studies on the oxidation of 1-phenylethanol (B42297) by NBP in aqueous acetic acid found that the rate constants decrease with an increasing acetic acid content, and a plot of log k' versus 1/D (where D is the dielectric constant) showed a linear relationship with a negative slope, indicating the involvement of dipoles in the rate-determining step sphinxsai.comsphinxsai.com. Similarly, the oxidation of L-leucine by NBP showed an increase in reaction rate with an increase in the dielectric constant of the medium lookchem.com. Conversely, in some instances, such as the oxidation of valine by NBP in the presence of Pd(II), a decrease in the dielectric constant of the medium increases the rate researchgate.net.

Effects of pH and Mineral Acids

The influence of pH and mineral acids on NBP-mediated reactions varies depending on the specific reaction. In some oxidation processes, such as the oxidation of a-hydroxyacids by NBP, the reaction rate increases as pH increases in the range of 3 to 6 niscpr.res.in. This suggests that the anionic form of the hydroxyacid might be more reactive. For the oxidation of aniline by NBP, the reaction is catalyzed by H+ ions, with the order of the reaction with respect to H+ being one researchgate.net. However, in other studies, such as the oxidation of 1-phenylethanol by NBP, there was no significant change in the rate constant observed with variations in H+ ion concentration sphinxsai.comresearchgate.netresearchgate.netsphinxsai.com. Similarly, for the oxidation of benzoin (B196080) by NBP catalyzed by phosphotungstic acid, no significant change in the rate constant was observed with variations in H+ ion concentration tsijournals.com. In the oxidation of valine by NBP catalyzed by Pd(II), a negative effect was observed for the variation of [H+] on the reaction rate researchgate.net.

Effect of Ionic Strength

Role of Reaction Products (e.g., Phthalimide) on Reaction Rate

The influence of reaction products, particularly phthalimide, on the reaction rate has been investigated in several studies. In many instances, the addition of phthalimide, a byproduct of NBP reactions, has been found to have an insignificant or a retarding effect on the reaction rate. For the oxidation of 1-phenylethanol by NBP, the variation of phthalimide had an insignificant effect on the reaction rate sphinxsai.comsphinxsai.com. Similarly, for the oxidation of benzoin by NBP catalyzed by phosphotungstic acid, phthalimide had an insignificant effect on the rate of reaction tsijournals.com. In the oxidation of aniline by NBP, addition of phthalimide caused a decrease in the rate of reaction researchgate.net. For the oxidation of isoleucine with NBP, the rate was decreased by the addition of phthalimide researchgate.net. However, in the oxidation of benzaldehyde (B42025) by N-bromosaccharin and this compound, phthalimide was reported to have only a negligibly small influence on the reaction rate asianpubs.org.

Identification of Reactive Species

The identification of reactive species involved in reactions with this compound is crucial for understanding the reaction mechanism. Research indicates that in acidic media, NBP can exist in several forms, including free NBP, protonated NBP (NBPH⁺), Br⁺, HOBr, and (H₂OBr)⁺ researchgate.netresearchgate.netscite.ai. The specific species that participates in the rate-determining step often depends on the reaction conditions, such as the presence and concentration of acids, solvents, and catalysts.

For instance, in the oxidation of various substrates like benzoin, valine, and aniline, studies have suggested that the active oxidizing species can be free NBP, protonated NBP, or HOBr researchgate.netscite.aitsijournals.comijghc.comresearchgate.net. The negligible effect of added phthalimide, a reaction product, on the reaction rate in many cases supports the proposed mechanisms and the identity of the reactive species researchgate.nettsijournals.comarabjchem.orgresearchgate.netsphinxsai.combenthamopenarchives.comresearchgate.netijesmjournal.comtandfonline.com. Furthermore, the absence of polymerization when acrylonitrile (B1666552) is added to the reaction mixture often rules out the involvement of free radicals as primary reactive species researchgate.netijghc.comresearchgate.netnanoient.org. In some catalytic systems, the metal catalyst itself, or its complex with NBP, can also be considered a reactive species arabjchem.orgbenthamopenarchives.comajrconline.org.

Activation Parameters and Thermodynamic Considerations

The kinetic data obtained from temperature-dependent studies are used to calculate activation parameters, providing insights into the energy requirements and the nature of the transition state. These parameters typically include the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Studies on the oxidation of various substrates by NBP have reported a range of activation parameters. For example, in the oxidation of D-glucose catalyzed by Iridium(III) chloride, the activation energy was found to be 50.91 kJ mol⁻¹, with an enthalpy of activation of 48.39 kJ mol⁻¹ and an entropy of activation of -321.63 J K⁻¹ mol⁻¹ scite.ai. The significantly negative entropy of activation values observed in many reactions suggest a highly ordered or rigid transition state, often indicative of bimolecular or complex reactions where solvent molecules may be organized around the activated complex scite.aitsijournals.comresearchgate.netijesmjournal.comresearchgate.net.

The presence of catalysts, such as Ru(III) or Pd(II) chlorides, can influence these parameters, often leading to lower activation energies compared to uncatalyzed reactions, thereby increasing the reaction rate arabjchem.orgbenthamopenarchives.comajrconline.org. The thermodynamic considerations, derived from these parameters, help in understanding the feasibility and spontaneity of the reaction pathways.

Spectrophotometric Investigations of Reaction Kinetics

Spectrophotometric methods, particularly UV-Vis spectroscopy, are frequently employed to monitor the progress of reactions involving this compound and to determine rate constants. This technique relies on the change in absorbance of one of the reactants or products at a specific wavelength as the reaction proceeds.

In many kinetic studies, the concentration of NBP is monitored spectrophotometrically at its absorption maxima, typically around 238.6 nm arcjournals.org. The Beer-Lambert law is often verified for NBP solutions to ensure the linearity between absorbance and concentration arcjournals.org. By measuring the decrease in NBP absorbance over time, researchers can determine the rate of the reaction. For instance, in the oxidation of cyclopentanol (B49286), the progress of the reaction was monitored by measuring the decrease in absorption of unreacted NBP at 238.6 nm arcjournals.org. Similarly, in the oxidation of L-Alanine, absorbance was measured at 330 nm to follow the reaction kinetics ajrconline.org.

These spectrophotometric measurements allow for the determination of reaction orders with respect to reactants and catalysts, and the calculation of rate constants under various conditions. The data obtained from these studies are fundamental to proposing plausible mechanisms and understanding the kinetics of NBP-mediated reactions ajrconline.orgarcjournals.org.

Computational Chemistry and Theoretical Studies of N Bromophthalimide

Quantum Chemical Calculations and Solvent Effects on Molecular Electric Propertiesresearchgate.net

Quantum chemical calculations have been employed to understand the fundamental molecular electric properties of N-Bromophthalimide. These studies aim to elucidate how these properties are influenced by the surrounding environment, particularly by solvents.

Dipole Moment, Polarizability, and Hyperpolarizabilityresearchgate.net

Studies have calculated the dipole moment, polarizability, and first-order hyperpolarizability of this compound using quantum chemical methods researchgate.net. These properties are crucial for understanding the molecule's behavior in electric fields and its potential for nonlinear optical (NLO) applications. Research indicates that the dipole moment, polarizability, and total hyperpolarizability of similar nitrogen heterocycles tend to increase with the presence of a reaction field, suggesting that solvent polarity can significantly impact these electric properties researchgate.net. Specifically, calculations using DFT methods like B3LYP with various basis sets have been performed to determine these parameters researchgate.netnih.gov. For instance, the first-order hyperpolarizability is a key indicator for NLO materials, and studies often compare these values to a reference molecule like urea (B33335) to gauge their potential nih.goviospress.com.

Onsager Model and Polarizable Continuum Model Applicationsresearchgate.net

To account for the influence of solvents on molecular electric properties, theoretical models such as the Onsager model and the Polarizable Continuum Model (PCM) are frequently applied joaquinbarroso.comq-chem.comresearchgate.net. These models treat the solvent as a continuous dielectric medium surrounding the solute molecule, allowing for the simulation of solvent effects on properties like dipole moment and polarizability joaquinbarroso.comq-chem.com. Research has utilized these models to investigate the reaction field effects on nitrogen heterocycles, including this compound, observing that these models help in understanding how the molecular electric properties change in different solvent environments joaquinbarroso.comresearchgate.netscribd.com. The PCM, in particular, offers a more realistic description of the molecular shape by constructing a solute cavity from atom-centered spheres and using the exact electron density of the solute to polarize the continuum q-chem.comresearchgate.net.

Ab Initio Methodsresearchgate.net

Ab initio methods, which derive molecular properties solely from fundamental quantum mechanical principles without empirical data, have also been applied to this compound acs.orgdaffodilvarsity.edu.bd. These methods, such as Hartree-Fock (HF) and Moller-Plesset perturbation theory, are known for their high accuracy but are computationally intensive, typically limiting their application to smaller molecular systems acs.orgdaffodilvarsity.edu.bdphyschemres.org. Studies have used ab initio methods in conjunction with perturbation treatments of the Onsager model to evaluate the molecular and structural properties of this compound, reporting a good agreement between the ab initio results and the model's predictions researchgate.netjoaquinbarroso.com.

Density Functional Theory (DFT) Studiesnih.govacs.orgirjweb.com

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying molecules like this compound researchgate.netphyschemres.orgchemmethod.com. DFT methods, particularly the B3LYP functional, have been extensively employed to investigate various aspects of this compound's structure and electronic behavior researchgate.netchemmethod.com.

Vibrational Analysis (FT-IR Spectroscopy)acs.org

DFT calculations, specifically using the B3LYP functional with basis sets such as 6-31G* and 6-311+G**, have been instrumental in analyzing the vibrational spectra of this compound researchgate.netchemmethod.com. These studies involve performing normal coordinate analysis to assign fundamental vibrational modes, which are then compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra researchgate.netchemmethod.comajchem-a.com. The computational frequencies obtained from DFT calculations generally show good agreement with the observed experimental results, with theoretical spectra and intensity data aligning well with experimental spectra researchgate.netchemmethod.com. This allows for detailed interpretation of the FT-IR spectra, aiding in the structural characterization of the molecule researchgate.netacs.orgchemmethod.com.

Frontier Orbital Energy (EHOMO, ELUMO, HOMO-LUMO Gap)irjweb.com

DFT studies have also focused on determining the frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the resulting HOMO-LUMO energy gap nih.govresearchgate.netresearchgate.net. The HOMO-LUMO gap is a critical parameter that provides insight into a molecule's chemical reactivity, kinetic stability, and electronic properties, such as charge transfer interactions within the molecule nih.govresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap typically indicates higher reactivity and potential for electronic transitions researchgate.netresearchgate.net. These calculations are typically performed using DFT functionals like B3LYP with various basis sets nih.govresearchgate.netresearchgate.net. For example, studies on related phthalimide (B116566) derivatives have reported HOMO-LUMO gaps that correlate with their stability and reactivity researchgate.net.

Molecular Stability and Reactivityresearchgate.net

The molecular stability and reactivity of this compound have been explored through various computational approaches, providing insights into its electronic structure and potential reaction pathways. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with basis sets like 6-31G* or 6-311+G**, are commonly used to analyze its properties chemmethod.com. Natural Bond Orbital (NBO) analysis has been employed to understand molecular stability, attributing it to hyperconjugative interactions and charge delocalization within the molecule chemmethod.com. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) energy gap is a key indicator of charge transfer interactions and, consequently, molecular reactivity; a larger gap generally suggests higher stability and lower reactivity chemmethod.comelixirpublishers.com. Molecular Electrostatic Potential (MEP) surface analysis has also been utilized to identify electrophilic, nucleophilic, and free radical-prone reactive sites on the NBP molecule chemmethod.comdntb.gov.ua.

Studies have also investigated NBP's behavior in different solvents, examining its stability and reactivity profiles under varied conditions acs.org. In the realm of radical chemistry, this compound serves as a source of imidyl radicals. Computational DFT studies have indicated that the imidyl radicals generated from NBP exhibit reactivity comparable to chlorine or hydroxyl radicals rsc.org. For reactions involving alkene additions, computational data suggests that NBP's imidyl radicals react most rapidly with electron-rich alkenes, implying an electrophilic character for these radicals rsc.org. The use of NBP has been shown to significantly decrease the formation of undesired ring-opened products in certain radical-mediated reactions, highlighting its specific reactivity profile rsc.org.

Conformational Energy Profilesacs.org

Understanding the conformational landscape of molecules is critical for predicting their behavior, especially in complex chemical systems. Computational studies have investigated the conformational energy profiles (CEPs) of molecules related to this compound's applications, particularly in the context of atropisomerism and molecular recognition escholarship.orgnih.gov. These studies typically employ Density Functional Theory (DFT), such as the B3LYP functional with the 6-31G(d) basis set, to calculate the energy associated with different molecular conformations escholarship.orgnih.gov. By mapping these energy profiles, researchers can identify stable conformers and barriers to rotation around specific bonds nih.govnih.gov.

For related systems, computational evaluations have compared the relative energy values of different conformations, such as 'exo' and 'endo' orientations, with energy differences quantified nih.gov. For instance, 'exo' conformations have been found to be significantly lower in energy than 'endo' conformations, particularly when intramolecular hydrogen bonding is absent nih.gov. These conformational energy profiles are instrumental in understanding how molecular shape influences interactions, such as binding to biological targets or participating in catalytic cycles, thereby impacting selectivity and efficacy escholarship.orgnih.gov.

Binding Energy and Redox Potentials in Electrolyte Systemsresearchgate.net

This compound, as a derivative of phthalimide, has been computationally screened for its potential as an additive in electrolyte systems, particularly for lithium-ion batteries (LIBs) elixirpublishers.com. Computational studies have focused on key parameters such as frontier orbital energies, binding energies, and redox potentials to assess their suitability as Solid Electrolyte Interphase (SEI) forming additives on graphite (B72142) anodes elixirpublishers.com.

Catalysis and Catalytic Systems Involving N Bromophthalimide

Organocatalysis with Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. In the context of reactions involving N-Bromophthalimide, CPAs play a crucial role in controlling the stereochemical outcome of bromination reactions.

A notable application of this catalytic system is in the atroposelective synthesis of axially chiral biaryls. Research has demonstrated that a highly organized hydrogen-bonding network between the substrate, the chiral phosphoric acid catalyst, and the brominating reagent, this compound, is essential for achieving high enantioselectivity. nih.gov In one such example, the desymmetrization and kinetic resolution of biaryls were achieved with good to excellent selectivities, followed by an asymmetric bromination using this compound, affording monobrominated biaryls with enantioselectivities up to 99% ee. nih.gov This highlights the ability of the chiral phosphoric acid to create a well-defined chiral environment that directs the approach of the brominating agent to one specific face of the substrate.

The bifunctional nature of chiral phosphoric acids, possessing both a Brønsted acidic proton and a Lewis basic oxygen, is key to their catalytic activity. libretexts.org They can activate the substrate and simultaneously position the this compound for a stereoselective bromine transfer.

Table 1: Enantioselective Bromination of Biaryls using this compound and a Chiral Phosphoric Acid Catalyst nih.gov

| Entry | Substrate | Chiral Phosphoric Acid (CPA) | Product Enantioselectivity (ee) |

| 1 | Substituted Biaryl 1 | CPA 3 | 99% |

| 2 | Substituted Biaryl 2 | CPA 3 | 95% |

| 3 | Substituted Biaryl 3 | CPA 3 | 92% |

Transition Metal Catalysis

Transition metal catalysts are widely employed to facilitate a diverse range of organic reactions, and their application in transformations involving this compound is a significant area of research. Metals such as ruthenium and iridium have been shown to effectively catalyze oxidation and other reactions where NBP acts as the primary oxidant or bromine source.

Ruthenium(III) Catalysis in Oxidation Reactions

Ruthenium(III) chloride has proven to be an effective homogeneous catalyst for the oxidation of various organic substrates, such as amino acids, using this compound as the oxidant in acidic media. Kinetic studies of these reactions have provided valuable insights into the reaction mechanisms.

For instance, in the Ru(III)-catalyzed oxidation of valine by NBP, the reaction rate exhibits first-order dependence on [NBP] and [Ru(III)] at lower concentrations, while showing a zero-order dependence on the substrate, valine. libretexts.org A negative effect on the reaction rate is observed with increasing concentrations of H+ and phthalimide (B116566), while chloride ions have a positive effect. libretexts.org Similar kinetic profiles have been observed in the Ru(III)-catalyzed oxidation of other amino acids like glycine (B1666218) and l-leucine. rsc.org These findings suggest a mechanism where the ruthenium catalyst forms a complex with NBP, which then acts as the active oxidizing species.

Table 2: Kinetic Data for the Ru(III)-Catalyzed Oxidation of Amino Acids by this compound libretexts.orgrsc.org

| Amino Acid | Order with respect to [NBP] | Order with respect to [Substrate] | Order with respect to [Ru(III)] | Effect of [H+] |

| Valine | 1 | 0 | 1 (at low conc.) | Negative |

| Glycine | 1 | 0 | 1 (at low conc.) | Negative |

| L-Leucine | 1 | 1 (at low conc.) | 1 (at low conc.) | Negative |

Iridium(III) Catalysis

Iridium(III) complexes are known to catalyze a variety of organic transformations. While direct examples of Iridium(III) catalysis with this compound are not extensively documented, the reactivity of similar N-bromoamides provides strong evidence for potential applications. For example, the selective bromination of the orthometalated phenyl groups of an Iridium(III) complex has been successfully achieved using N-bromosuccinimide (NBS). core.ac.ukresearchgate.net This reaction proceeds at the para-position relative to the Ir-C bond, demonstrating the directing effect of the metal center and the feasibility of using N-bromoimides for targeted C-H functionalization in the presence of an iridium catalyst. core.ac.ukresearchgate.net

Furthermore, Iridium(III) has been shown to catalyze the direct C-H alkynylation of various substrates with alkynyl bromides, showcasing its ability to activate C-H bonds and facilitate coupling with bromine-containing reagents. researchgate.net This suggests the potential for developing novel Iridium(III)-catalyzed reactions where this compound could serve as an electrophilic bromine source for C-H bromination or as a component in other coupling reactions.

Polyoxometalate Catalysis (e.g., Tungustophosphoric Acid)

Polyoxometalates (POMs), such as tungustophosphoric acid (TPA), are robust, Keggin-type anionic clusters that exhibit strong Brønsted acidity and thermal stability, making them effective catalysts in various reactions. The catalytic activity of TPA in the oxidation of organic substrates by this compound has been investigated.

In the TPA-catalyzed oxidation of cyclopentanol (B49286) by NBP in an aqueous acetic acid medium, the reaction follows first-order kinetics with respect to the oxidant (NBP) and fractional-order kinetics with respect to both the substrate (cyclopentanol) and the catalyst (TPA). arcjournals.org The reaction is not significantly affected by the presence of mineral acids, but the addition of phthalimide, a reaction product, shows a retarding effect. arcjournals.org An increase in the solvent polarity leads to an increase in the reaction rate. arcjournals.org These observations support a mechanism involving the formation of a complex between the substrate and the catalyst, which is then oxidized by NBP.

Table 3: Kinetic Parameters for the TPA-Catalyzed Oxidation of Cyclopentanol by this compound arcjournals.org

| Parameter | Order of Reaction |

| [this compound] | 1 |

| [Cyclopentanol] | Fractional |

| [Tungustophosphoric Acid] | Fractional |

Enzyme/Peptide Catalysis for Site-Selective Transformations

The high specificity of enzymes and peptides makes them attractive catalysts for achieving site-selective functionalization of complex molecules, a significant challenge in synthetic chemistry. While the direct use of enzymes or peptides to catalyze reactions with this compound is an emerging area, related studies on N-halo-reagents and phthalimide-containing substrates provide strong indications of the potential for such systems.

Research on the bromination of N-phthaloylamino acid derivatives has shown that the phthaloyl group can direct the site of bromination. For example, the bromination of N-phthaloyl derivatives of valine and phenylalanine occurs regioselectively at the β-position, while halogenation of N-phthaloyl derivatives of glycylglycine (B550881) is selective for either the C-terminal or non-terminal glycine residue depending on the specific derivative. researchgate.net This demonstrates the influence of the phthalimide moiety on the reactivity of adjacent C-H bonds, a principle that could be exploited in enzyme- or peptide-catalyzed systems.

Furthermore, the development of enzymatic systems for site-selective protein and peptide modification offers a promising avenue. For instance, engineered variants of the tryptophan 6-halogenase have been used for the efficient bromination of peptides containing a C-terminal tryptophan residue, creating a "BromoTrp tag." nih.gov This tag can then be used for further bio-orthogonal functionalization. nih.gov Such enzymatic halogenation could potentially be adapted to utilize this compound as the bromine source, enabling targeted modifications of biomolecules. Peptide-based catalysts have also been developed for a range of stereoselective reactions, including brominations, further suggesting the feasibility of designing peptide catalysts for specific transformations involving NBP. researchgate.net

Micellar Catalysis in NBP Reactions

Micellar catalysis utilizes the microheterogeneous environment of micelles to influence the rates and pathways of chemical reactions in aqueous solutions. The formation of micelles from surfactants can create hydrophobic pockets that can solubilize nonpolar reactants and bring them into close proximity, thereby accelerating reaction rates.

The effect of cationic micelles, such as cetyltrimethylammonium bromide (CTAB), on the kinetics of oxidation reactions using this compound has been studied for various substrates, including dextrose, mannose, and acetophenone. In the oxidation of dextrose by NBP, the reaction is strongly catalyzed by CTAB. nih.gov The observed rate constant increases with increasing CTAB concentration, reaches a maximum, and then decreases. nih.gov This behavior is characteristic of micellar catalysis and can be quantitatively described by Berezin's model for bimolecular reactions in micellar systems. nih.gov Similar catalytic effects of cationic micelles have been observed in the oxidation of mannose. acs.org

The catalytic effect is attributed to the favorable electrostatic and hydrophobic interactions between the reactants and the micelles, which concentrate the reactants in the micellar phase and stabilize the transition state.

Table 4: Effect of Micellar Systems on the Oxidation of Various Substrates by this compound

| Substrate | Micelle Type | Catalytic Effect | Reference |

| Dextrose | Cationic (CTAB) | Strong catalysis | nih.gov |

| Mannose | Cationic | Catalysis | acs.org |

| Acetophenone | Cationic (CTAB) | Strong catalysis | nih.gov |

| Acetophenone | Anionic (SDS) | No considerable effect | nih.gov |

Green Chemistry Aspects and Sustainability in Nbp Research

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgijnrd.org In the context of NBP, microwave irradiation has been successfully employed to drive various transformations, showcasing its potential as a green chemistry technique.

One notable application is the oxidation of thiols to their corresponding symmetrical disulfides. researchgate.net When a variety of aromatic, aliphatic, and heterocyclic thiols were treated with NBP in a mixture of acetone (B3395972) and water, microwave irradiation at a power output of 650W facilitated a rapid and selective conversion. researchgate.net This method highlights the efficiency of microwave heating, significantly reducing the time required for the reaction to complete. The rapid, specific heating of the polar molecules in the reaction mixture contributes to these enhanced reaction rates. ijnrd.org The ability to perform such reactions quickly and efficiently reduces energy consumption and the potential for side-product formation. semanticscholar.org

Table 1: Microwave-Assisted Oxidation of Thiols with NBP researchgate.net

| Substrate (Thiol) | Product (Disulfide) | Time (min) | Yield (%) |

|---|---|---|---|

| Thiophenol | Diphenyl disulfide | 1.5 | 94 |

| 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 2.0 | 92 |

| 2-Mercaptoethanol | Bis(2-hydroxyethyl) disulfide | 2.5 | 88 |

Note: Reactions were conducted in a microwave oven at 650W in an acetone-water mixture.

Solvent-Free and Aqueous Medium Reactions

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally persistent. Research has demonstrated the feasibility of using NBP in solvent-free systems or in benign aqueous media.

NBP has been effectively used as an oxidant in an aqueous acetic acid medium for the potentiometric titration of various reducing agents. niscpr.res.in This method allows for the quantitative determination of substances like ascorbic acid, hydrazine, and phenol (B47542) in a predominantly water-based system, thereby reducing reliance on hazardous organic solvents. niscpr.res.in Kinetic studies of the oxidation of substituted alcohols have also been successfully carried out using NBP in aqueous acetic acid. erpublications.comresearchgate.net

Furthermore, the principle of solvent-free reactions has been applied to the bromofunctionalization of olefins using N-haloimides like NBP. rsc.org Mechanochemical approaches, which use mechanical force to drive reactions, allow for these transformations to occur in the absence of any solvent. rsc.org This not only avoids the use of environmentally damaging chlorinated solvents but also simplifies the purification process. rsc.org

Recoverability and Reusability of NBP and Byproducts

The sustainability of a chemical process is significantly enhanced if reagents or byproducts can be recovered and reused. In reactions involving NBP, the primary byproduct is phthalimide (B116566). The ability to recover phthalimide is an important aspect of the atom economy and sustainability of the process.

Reduction of Toxic Reagents (e.g., replacement of molecular bromine)

One of the most significant green chemistry contributions of NBP is its role as a safer alternative to molecular bromine (Br₂). nih.govnih.gov Molecular bromine is a highly toxic, corrosive, and volatile liquid, posing significant handling and safety challenges. nih.gov Its use is associated with considerable environmental and health risks. nih.gov

N-Bromophthalimide, in contrast, is a stable, crystalline solid that is easier and safer to handle. chemimpex.com It serves as an effective source of electrophilic bromine for a wide range of chemical transformations, including bromination of aromatic compounds and addition reactions to alkenes. nih.govchemimpex.com By replacing molecular bromine, NBP significantly reduces the hazards associated with bromination reactions, preventing the release of toxic fumes and minimizing the risk of runaway reactions. nih.gov This substitution is a clear example of inherent safety design in chemical processes.

Ultrasonically Assisted Methods

Ultrasound-assisted synthesis is another alternative energy source that can enhance reaction rates and yields. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rasayanjournal.co.in This process generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. rasayanjournal.co.in

The use of ultrasound has been shown to cause highly significant rate accelerations in substitution and oxidation reactions involving N-halocompounds like NBP. rasayanjournal.co.in For instance, the ultrasonically assisted substitution reactions of camphor (B46023) demonstrated substantial rate enhancements due to these cavitation effects. rasayanjournal.co.in This method offers several advantages, including faster reaction times, high product yields, and operational simplicity, making it an eco-friendly protocol. rasayanjournal.co.in The application of ultrasound can reduce the need for harsh reaction conditions, thereby saving energy and minimizing waste.

Derivatives of N Bromophthalimide and Their Reactivity

Synthesis and Characterization of NBP Derivatives (e.g., N-methyl-4-bromo-phthalimide of amino-5)

The synthesis of NBP derivatives often begins with the modification of phthalimide (B116566) or phthalic anhydride, followed by N-bromination. A notable example is the synthesis of N-methyl-4-amino-5-bromo-phthalimide, an important intermediate for disperse dyes. The synthesis typically involves the bromination of N-methyl-4-amino-phthalimide. civilica.comfrontiersin.org Innovations in this process have focused on using milder and more selective brominating agents to improve yield and purity, avoiding the formation of di-bromo byproducts. civilica.com One improved method, for instance, utilizes hydrobromic acid and a bromine salt in place of harsher traditional methods. frontiersin.org

General synthetic strategies for N-substituted phthalimides, which can be precursors to NBP derivatives, include the Gabriel synthesis. This classic method involves the alkylation of potassium phthalimide with an alkyl halide. researchgate.net Modern variations of this synthesis have been developed to improve efficiency and substrate scope.

Table 1: Synthesis and Characterization of Selected N-Bromophthalimide Derivatives

| Derivative | Starting Material | Key Reagents | Characterization Methods | Reference |

| N-methyl-4-amino-5-bromo-phthalimide | N-methyl-4-amino-phthalimide | Hydrobromic acid, Sodium Bromide, H₂O₂ | HPLC | civilica.comfrontiersin.org |

| N-(4-Bromobutyl)phthalimide | Phthalimide potassium salt | 1,4-dibromobutane | Not Specified | mdpi.com |

| N-benzylphthalimide | Phthalimide, Potassium carbonate | Benzyl chloride | Melting Point | researchgate.net |

Reactivity Modulation through Structural Modifications

The reactivity of this compound derivatives can be systematically altered by introducing substituents with varying electronic and steric properties onto the phthalimide ring. These modifications primarily influence the polarization of the N-Br bond and the stability of reaction intermediates, thereby affecting the derivative's efficacy as a brominating agent or as a precursor for further chemical transformations.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) onto the phthalimide ring enhances the electrophilicity of the bromine atom. This increased positive character on the bromine makes the derivative a more potent brominating agent. Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the bromine, rendering the derivative less reactive in electrophilic bromination reactions. These electronic effects can be quantitatively correlated with Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of substituents. While direct studies on NBP derivatives are limited, research on analogous systems like aryl halides demonstrates a significant correlation between Hammett σ parameters and the activation energies of nucleophilic substitution reactions. frontiersin.org